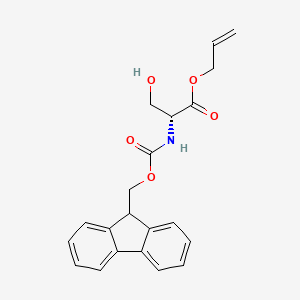![molecular formula C7H15NO3 B13899230 2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
2-[2-Hydroxyethyl(propyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Hydroxyethyl(propyl)amino]acetic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of glycine, where the amino group is substituted with a 2-hydroxyethyl(propyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl(propyl)amino]acetic acid typically involves the reaction of glycine with 2-hydroxyethyl(propyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Glycine with 2-Hydroxyethyl(propyl)amine: Glycine is reacted with 2-hydroxyethyl(propyl)amine in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium at a temperature of around 80-100°C.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
2-[2-Hydroxyethyl(propyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-Oxoethyl(propyl)amino]acetic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-[2-Hydroxyethyl(propyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and as a ligand for metal ions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a chelating agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-[2-Hydroxyethyl(propyl)amino]acetic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal detoxification and catalysis. The compound can also participate in biochemical pathways, where it may act as a substrate or inhibitor of specific enzymes.
類似化合物との比較
2-[2-Hydroxyethyl(propyl)amino]acetic acid can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)glycine: Similar structure but lacks the propyl group.
N-(2-Hydroxyethyl)iminodiacetic acid: Contains an additional carboxyl group.
N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amino group.
Uniqueness
The presence of the propyl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may provide advantages in certain applications.
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(propyl)amino]acetic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-3-8(4-5-9)6-7(10)11/h9H,2-6H2,1H3,(H,10,11) |
InChIキー |
WNWHCVBECQPGCC-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCO)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



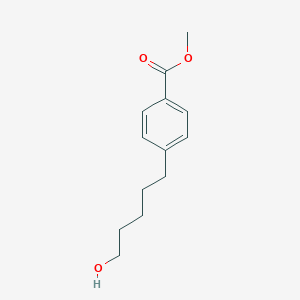
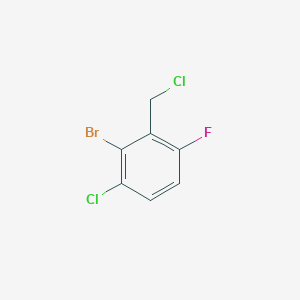
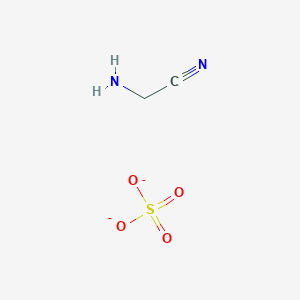
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
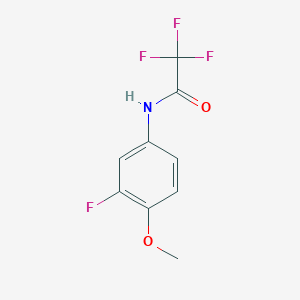

![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)

![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
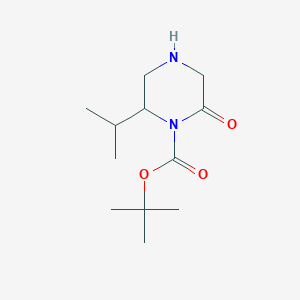
![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
